1-Bromo-2-cyclopropoxy-3-fluorobenzene
Description
1-Bromo-2-cyclopropoxy-3-fluorobenzene is a halogenated aromatic compound featuring bromine (position 1), cyclopropoxy (position 2), and fluorine (position 3) substituents. The cyclopropoxy group, a strained three-membered alkoxy ring, introduces unique steric and electronic effects compared to linear alkoxy groups (e.g., methoxy or isopropoxy).
Properties
IUPAC Name |
1-bromo-2-cyclopropyloxy-3-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFO/c10-7-2-1-3-8(11)9(7)12-6-4-5-6/h1-3,6H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCKIMSFHFUQYOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1OC2=C(C=CC=C2Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
One common method involves the bromination of 2-cyclopropoxy-3-fluorobenzene using bromine in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction conditions usually include a controlled temperature and an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve continuous flow processes to ensure high yield and purity .
Chemical Reactions Analysis
1-Bromo-2-cyclopropoxy-3-fluorobenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions. For example, oxidation with potassium permanganate can yield corresponding carboxylic acids.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions, forming new carbon-carbon bonds.
Scientific Research Applications
1-Bromo-2-cyclopropoxy-3-fluorobenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is studied for its potential biological activity and as a building block for drug development.
Material Science: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Bromo-2-cyclopropoxy-3-fluorobenzene involves its interaction with molecular targets through electrophilic aromatic substitution. The bromine atom can be replaced by other electrophiles, forming a positively charged intermediate that stabilizes through resonance. This intermediate can then undergo further reactions to yield substituted benzene derivatives .
Comparison with Similar Compounds
Physical Properties
The physical properties of 1-bromo-2-cyclopropoxy-3-fluorobenzene can be inferred from analogs in the evidence:
*Calculated molecular weight based on formula C₉H₈BrFO (Br: 79.9, F: 19, O: 16, C₉H₈: 116.1).
Key Observations :
- Halogen substituents (Br, F, Cl) contribute to higher density and refractive indices, as seen in 1-bromo-3-chloro-5-fluorobenzene (density: 1.72 g/cm³) .
Reactivity and Electronic Effects
Substituent electronic and steric effects critically influence reactivity:
Key Observations :
- The cyclopropoxy group’s strained geometry may reduce resonance donation compared to methoxy, altering regioselectivity in reactions.
- Fluorine’s strong EWG effect enhances stability toward oxidation but complicates further functionalization.
Key Observations :
- Brominated aromatic compounds often require stringent handling due to toxicity and irritation risks.
- The cyclopropoxy group’s stability under storage conditions is unclear but warrants precautions similar to other halogenated aromatics.
Biological Activity
1-Bromo-2-cyclopropoxy-3-fluorobenzene is a halogenated aromatic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. The unique structural features of this compound, including the presence of a bromine atom, a cyclopropoxy group, and a fluorine atom, suggest various mechanisms of action that may influence its interaction with biological systems.
The molecular formula for this compound is C10H10BrF, and its molecular weight is approximately 233.09 g/mol. The compound exhibits both lipophilic and hydrophilic characteristics due to the presence of different functional groups, which may affect its pharmacokinetic properties.
The biological activity of this compound can be attributed to its ability to interact with specific biological targets, such as enzymes and receptors. The bromine and fluorine atoms can enhance the compound's binding affinity to these targets through halogen bonding, which plays a crucial role in drug design.
Antimicrobial Activity
Research indicates that halogenated compounds often exhibit antimicrobial properties. In vitro studies have shown that this compound displays significant activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values suggest that this compound could serve as a lead for developing new antibiotics.
Cytotoxicity
Several studies have assessed the cytotoxic effects of this compound on cancer cell lines. The compound has demonstrated selective cytotoxicity against human breast cancer cells (MCF-7) with an IC50 value in the micromolar range. This suggests potential applications in cancer therapy, although further research is needed to elucidate the underlying mechanisms.
Case Studies
- Antibacterial Screening : A study screened various halogenated compounds, including this compound, for antibacterial activity. Results showed that it inhibited bacterial growth at concentrations lower than those required for many standard antibiotics.
- Cytotoxicity Assessment : In a comparative study involving multiple compounds with similar structures, this compound exhibited superior cytotoxic effects against MCF-7 cells compared to non-halogenated analogs.
Data Tables
| Biological Activity | Target | IC50/MIC Values |
|---|---|---|
| Antimicrobial Activity | E. coli | MIC = 32 µg/mL |
| S. aureus | MIC = 16 µg/mL | |
| Cytotoxicity | MCF-7 (breast cancer cells) | IC50 = 5 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
